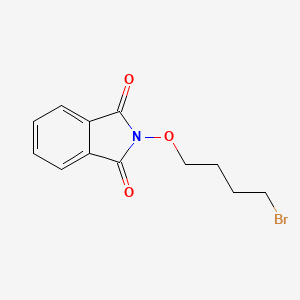

N-(4-Bromobutoxy)phthalimide

Description

Contextualization of N-Alkoxyphthalimides in Modern Organic Chemistry

N-Alkoxyphthalimides represent a versatile and important class of reagents in modern organic synthesis. These compounds, which are O-substituted derivatives of N-hydroxyphthalimide (NHPI), have garnered significant attention for their role as stable, yet reactive, precursors for generating free radicals under mild conditions. researchgate.net The relatively weak N-O bond in N-alkoxyphthalimides can be cleaved through single-electron reduction, a process often facilitated by photoredox catalysis, to produce highly reactive alkoxy radicals. researchgate.net

The generation of these alkoxy radicals opens up a diverse range of synthetic transformations. researchgate.net These intermediates can participate in hydrogen atom transfer (HAT) reactions, β-scission, and additions to unsaturated systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity has been harnessed for challenging synthetic operations like C(sp³)–H bond functionalization, providing a powerful tool for modifying complex molecules at otherwise unreactive sites. rsc.org

Furthermore, recent research has expanded the utility of N-alkoxyphthalimides beyond radical precursors. They have been shown to function as effective nitrogen electrophiles in nickel-catalyzed reductive cross-coupling reactions, offering a new pathway for constructing C–N bonds under neutral conditions that are complementary to traditional methods like the Gabriel synthesis. acs.org This dual reactivity profile—as both radical precursors and electrophiles—makes N-alkoxyphthalimides a privileged structural motif in the synthetic chemist's toolkit. acs.org

Historical Trajectory and Evolution of Phthalimide-Derived Reagents in Synthetic Strategies

The utility of the phthalimide (B116566) core in organic synthesis has a rich history, beginning with the work of Siegmund Gabriel in 1887. numberanalytics.comnumberanalytics.com The Gabriel synthesis became a cornerstone method for the controlled synthesis of primary amines from alkyl halides, using potassium phthalimide as a masked form of ammonia (B1221849) to prevent the common problem of over-alkylation. algoreducation.comwikipedia.org For decades, the primary role of the phthalimide group was as a robust protecting group for amines, finding widespread use in the synthesis of amino acids, natural products, and pharmaceuticals. numberanalytics.comwikipedia.org

Over time, the repertoire of phthalimide-based reagents expanded. The development of N-halophthalimides, such as N-bromophthalimide and N-chlorophthalimide, introduced reagents where the phthalimide scaffold acted as a carrier for an electrophilic halogen, used in various halogenation reactions.

A significant leap in the evolution of phthalimide reagents came with the exploration of N-hydroxyphthalimide (NHPI). Initially used in peptide synthesis, the true potential of NHPI was unlocked with the discovery of its capacity to act as a catalyst for free-radical reactions. wikipedia.orgpolimi.it This led to the development of its derivatives, the N-alkoxyphthalimides and N-acyloxyphthalimide esters (redox-active esters). These modern reagents transformed the role of the phthalimide unit from a simple protecting group to an active participant in directing complex radical transformations, including decarboxylative cross-couplings and C-H functionalizations. beilstein-journals.org This evolution from a passive protecting group to a reactive radical precursor marks a significant shift in synthetic strategy, enabling chemists to perform reactions under increasingly mild and selective conditions. polimi.itbeilstein-journals.org

Research Rationale and Core Objectives for Scholarly Investigation of N-(4-Bromobutoxy)phthalimide

The scholarly interest in this compound stems directly from its bifunctional nature, which combines the modern reactivity of an N-alkoxyphthalimide with the classical functionality of an alkyl halide. This unique structure makes it a highly valuable heterobifunctional linker, enabling the connection of two different molecular entities in a controlled and sequential manner.

The core objectives for investigating this specific reagent are centered on its application in modular synthesis:

Development of Molecular Probes and Bioconjugates: The terminal bromide serves as a reactive handle for attachment to molecules bearing nucleophilic groups (e.g., phenols, amines, thiols) through well-established S_N2 reactions. nih.gov The phthalimide end can then be manipulated, for instance, by revealing a hydroxylamine (B1172632) group, which can be used for ligation to other molecules.

Synthesis of Complex Ligands and Pharmaceuticals: In medicinal chemistry, building complex molecules often requires linking a pharmacophore (the active part of a drug) to other fragments, such as a second pharmacophore or a group that modifies solubility or metabolic stability. This compound and its close analogue, N-(4-bromobutyl)phthalimide, have been employed as key linkers in the synthesis of bitopic ligands for G-protein coupled receptors and other drug targets. nih.govgoogle.com

Exploration of Orthogonal Reactivity: Researchers are interested in exploring the differential reactivity of the two functional ends. The conditions required for nucleophilic substitution at the alkyl bromide are typically distinct from those needed to induce radical formation via N-O bond cleavage. This orthogonality allows for stepwise synthetic sequences, adding to the reagent's strategic value in multi-step syntheses.

The primary research rationale is to leverage the predictable reactivity of the bromo- and phthalimide-oxy moieties to efficiently construct novel and complex molecular architectures that would be challenging to assemble using other methods.

Detailed Research Findings

Interactive Data Table for this compound:

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | aablocks.com |

| CAS Number | 5093-32-3 | aablocks.comthermofisher.com |

| Molecular Formula | C₁₂H₁₂BrNO₃ | aablocks.comthermofisher.com |

| Molecular Weight | 298.14 g/mol | thermofisher.com |

| Physical State | Solid | aablocks.comthermofisher.com |

| Appearance | White | thermofisher.com |

| Melting Point | 70-72 °C | aablocks.comguidechem.com |

| Boiling Point | 403.6 °C at 760 mmHg | guidechem.com |

| Solubility | Insoluble in water | thermofisher.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromobutoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQARTGCJCNOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427272 | |

| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5093-32-3 | |

| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOBUTOXY)-1H-ISOINDOLE-1,3(2H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Strategies of N 4 Bromobutoxy Phthalimide

Nucleophilic Substitution Reactions at the ω-Bromo Center

The terminal bromine atom in the butoxy chain of N-(4-Bromobutoxy)phthalimide is susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. This reactivity allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Reactivity with Nitrogen-Based Nucleophiles (e.g., amines, piperazines)

The reaction of this compound with various nitrogen-based nucleophiles is a common strategy for constructing carbon-nitrogen bonds. Primary and secondary amines, as well as heterocyclic amines like piperazine (B1678402), readily displace the bromide ion to form the corresponding N-substituted products. ustc.edu.cnresearchgate.netmasterorganicchemistry.com This type of reaction is a cornerstone of the Gabriel synthesis of primary amines, where the phthalimide (B116566) group acts as a protected form of ammonia (B1221849). masterorganicchemistry.com The reaction with a nitrogen nucleophile proceeds via a backside attack on the carbon atom bonded to the bromine, leading to the formation of a new C-N bond and the expulsion of the bromide ion. jetir.orgorganic-chemistry.org

For instance, the reaction with piperazine derivatives has been utilized in the synthesis of compounds with potential biological activity. nih.gov The general reaction involves heating the this compound with the amine, often in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. researchgate.net

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Ammonia | 4-(Phthalimidooxy)butan-1-amine | Gabriel Synthesis Conditions | masterorganicchemistry.com |

| Piperazine | 1-(4-(Phthalimidooxy)butyl)piperazine | Not specified | nih.gov |

| Imidazole | 1-(4-(Phthalimidooxy)butyl)-1H-imidazole | Not specified | nih.govfrontiersin.org |

| Primary/Secondary Amines | N-Alkyl/N,N-Dialkyl-4-(phthalimidooxy)butan-1-amine | Typically heated with base | ustc.edu.cnresearchgate.net |

Reactions with Oxygen-Based Nucleophiles (e.g., phenoxides, alkoxides)

Oxygen-based nucleophiles, such as phenoxides and alkoxides, can also displace the bromide in this compound to form ethers. nih.gov These reactions are typically carried out under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol (B47542). The choice of solvent and base can be crucial for optimizing the reaction yield and minimizing side reactions. These Williamson ether synthesis-type reactions expand the range of derivatives accessible from this compound.

Table 2: Examples of Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Phenoxide | 2-(4-Phenoxybutoxy)isoindoline-1,3-dione | Basic conditions | nih.gov |

| Alkoxide | 2-(4-Alkoxybutoxy)isoindoline-1,3-dione | Basic conditions | nih.gov |

Formation of Organochalcogen Derivatives (e.g., tellurides) via S(_N)2 Pathways

The electrophilic carbon of the bromobutoxy chain is also a suitable partner for heavier chalcogen nucleophiles. A notable example is the synthesis of organotellurides. The reaction of this compound with sodium phenyltelluride (C(_6)H(_5)TeNa), generated in situ, yields N-[4-(phenyltelluro)butyl]phthalimide. researchgate.net This reaction proceeds under an inert atmosphere to prevent oxidation of the telluride nucleophile and exemplifies an S(_N)2 pathway leading to the formation of a C-Te bond. researchgate.net The resulting organotellurium compound can serve as a ligand for the formation of metal complexes. researchgate.net

Table 3: Synthesis of an Organotelluride Derivative

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Sodium phenyltelluride | N-[4-(Phenyltelluro)butyl]phthalimide | In situ generation of nucleophile, N(_2) atmosphere | researchgate.net |

Exploration of Transition Metal-Catalyzed Coupling Reactions at the Bromine Site

While specific examples involving this compound are not extensively documented, the presence of an alkyl bromide functionality suggests its potential as a substrate in various transition metal-catalyzed cross-coupling reactions. ustc.edu.cneie.grnih.govsioc-journal.cn These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium complexes are widely used to catalyze coupling reactions such as the Suzuki-Miyaura (with organoborons), Heck (with alkenes), and Buchwald-Hartwig (with amines) reactions. libretexts.orgorgsyn.orgsigmaaldrich.com The oxidative addition of the alkyl bromide to a low-valent palladium species is the initial step in these catalytic cycles. nih.gov For alkyl bromides, this step can be challenging compared to aryl or vinyl halides, but suitable ligand and catalyst systems have been developed to facilitate these transformations. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, offer a cost-effective alternative to palladium-based systems. organic-chemistry.orgorganic-chemistry.org These reactions are effective for forming C-N, C-O, and C-S bonds. Copper catalysts can promote the coupling of alkyl halides with a variety of nucleophiles, including amines, phenols, and thiols. frontiersin.orgrsc.org

The application of these established catalytic methods to this compound would open avenues for the synthesis of a diverse array of derivatives, though specific reaction conditions would need to be empirically determined.

Transformations Involving the Phthalimide Substructure

The phthalimide group in this compound is not merely a passive spectator. It can undergo specific transformations, most notably the cleavage of the N-O bond.

Cleavage of the N-O Bond in the Phthalimide Linkage

The N-O bond in N-alkoxyphthalimides is relatively weak and can be cleaved under various conditions to generate alkoxy radicals. researchgate.net This cleavage can be initiated by single-electron reduction, often facilitated by photoredox catalysts or reducing agents like zinc. researchgate.netresearchgate.netrsc.org The resulting alkoxy radical is a versatile intermediate that can participate in a range of subsequent reactions.

One common pathway for the generated alkoxy radical is an intramolecular hydrogen atom transfer (HAT), typically a 1,5-HAT, where the radical abstracts a hydrogen atom from a carbon atom within the same molecule, leading to the formation of a carbon-centered radical. sioc.ac.cn This new radical can then be trapped by various radical acceptors. sioc.ac.cn Another potential fate of the alkoxy radical is β-scission, which involves the cleavage of an adjacent C-C bond. researchgate.net

These transformations, initiated by the cleavage of the N-O bond, provide a powerful strategy for remote C-H functionalization and the construction of complex molecular architectures from relatively simple N-alkoxyphthalimide precursors. researchgate.netsioc.ac.cn

Modifications of the Phthalimide Carbonyl Functionalities

The two carbonyl groups of the phthalimide ring in this compound are key sites for chemical modification. These transformations can alter the electronic properties and steric profile of the molecule, leading to a variety of derivatives.

One of the primary modifications of the phthalimide carbonyls is their reduction. While specific studies on this compound are not prevalent in the reviewed literature, the reduction of N-substituted phthalimides is a well-established transformation. researchgate.net Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the imide functionality. This reaction typically converts the phthalimide to the corresponding isoindoline (B1297411) derivative. For this compound, this would theoretically yield 2-(4-bromobutoxy)isoindoline. This transformation is significant as it changes the planar phthalimide structure into a non-planar isoindoline ring, which can have substantial effects on the molecule's biological activity and material properties.

Another important reaction involving the carbonyl groups is the cleavage of the phthalimide ring. This is most famously demonstrated in the Gabriel synthesis of primary amines, where the phthalimide acts as a protected form of ammonia. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The cleavage is typically achieved by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. wikipedia.org In the case of this compound, the primary point of cleavage in a Gabriel-type synthesis would be the N-C(O) bonds to release the amine, rather than direct modification of the C=O double bonds while keeping the ring intact. However, the conditions for these reactions can lead to the formation of phthalhydrazide (B32825) or phthalic acid derivatives as by-products. nih.gov

The table below summarizes the expected products from the modification of the phthalimide carbonyl functionalities of this compound based on established phthalimide chemistry.

| Starting Material | Reagent(s) | Expected Product | Transformation Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-(4-Bromobutoxy)isoindoline | Carbonyl Reduction |

| This compound | Hydrazine (B178648) (N₂H₄) | 4-Aminobutoxyamine + Phthalhydrazide | Ring Cleavage |

| This compound | Acid (e.g., HCl) / Heat | 4-Aminobutoxyamine Hydrochloride + Phthalic Acid | Ring Cleavage (Hydrolysis) |

This table is based on general reactivity patterns of N-substituted phthalimides and serves as a predictive guide for this compound.

Derivatization for Spectroscopic and Chiroptical Response Enhancement

The phthalimide group is a known chromophore, and its derivatization can be exploited to enhance spectroscopic and chiroptical properties. While specific examples for this compound are limited, the principles of derivatizing phthalimides for these purposes are well-documented.

The introduction of fluorophores or the modification of the existing phthalimide structure can lead to derivatives with enhanced fluorescence, making them suitable as fluorescent probes. For instance, the synthesis of derivatives of 1,8-naphthalimide, a related imide structure, has been shown to produce fluorescent probes for detecting specific analytes like cysteine. sioc-journal.cn Analogously, modifications to the phthalimide ring of this compound or its subsequent reaction products could be envisioned to create novel fluorescent sensors.

The following table outlines potential derivatization strategies for enhancing the spectroscopic and chiroptical properties of compounds derived from this compound.

| Derivatization Strategy | Target Property | Potential Application |

| Introduction of a fluorescent moiety via substitution of the bromo group | Fluorescence | Fluorescent probe for biological imaging or chemical sensing |

| Reaction with a chiral amine or alcohol | Enhanced Circular Dichroism (CD) | Determination of absolute configuration of the chiral reactant |

| Synthesis of a chiral derivative by substitution with a chiral group | Chiroptical Switching | Molecular switches with potential applications in materials science |

This table presents hypothetical derivatization strategies based on established principles in spectroscopy and chiroptical analysis.

Mechanistic Investigations of this compound Reactivity

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. This section delves into the kinetic and thermodynamic profiles of its key transformations and the nature of the intermediates and transition states involved.

Kinetic and Thermodynamic Profiling of Key Transformations

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the general literature. However, data from related systems can provide valuable insights. For instance, studies on the solubility and dissolution thermodynamics of phthalimide and its derivatives in various solvents have been conducted, providing fundamental data such as the enthalpy and entropy of dissolution. researchgate.net For 4-nitrophthalimide, the melting temperature and enthalpy of fusion have been determined using differential scanning calorimetry (DSC). acs.org Such data is foundational for understanding the energetics of reactions involving the phthalimide scaffold.

In the context of the Gabriel synthesis, which is a key transformation for N-substituted phthalimides, the reaction proceeds via an SN2 mechanism. researchgate.net The rate of this reaction is dependent on the concentration of both the phthalimide anion and the alkyl halide. The reaction is generally efficient for primary alkyl halides like the bromobutyl group in this compound. Kinetic studies of related N-hydroxyphthalimide (NHPI) catalyzed oxidations have been performed, revealing information about the reaction order and the deactivation pathways of the catalyst. acs.org

Computational studies on N-hydroxyphthalimide-catalyzed reactions have provided thermodynamic and kinetic parameters, such as activation energies, for various proposed mechanistic steps. For example, in the oxidative cleavage of alkenes, the calculated activation barriers for different pathways have been used to determine the most likely reaction mechanism. acs.org

The table below presents a conceptual summary of the types of kinetic and thermodynamic data that would be relevant for understanding the reactivity of this compound.

| Transformation | Relevant Kinetic/Thermodynamic Parameters | Significance |

| Nucleophilic substitution of the bromo group | Rate constant (k), Activation Energy (Ea), Enthalpy of Activation (ΔH‡), Entropy of Activation (ΔS‡) | Understanding reaction rates and the influence of solvent and temperature. |

| Phthalimide ring cleavage (hydrazinolysis) | Reaction rate, Equilibrium constant (Keq) | Optimizing conditions for amine synthesis and understanding reaction efficiency. |

| Carbonyl reduction | Reaction kinetics, Thermodynamic favorability (ΔG) | Assessing the feasibility and rate of reduction to isoindoline derivatives. |

This table is illustrative and highlights the key parameters for which experimental or computational data would be needed for a thorough mechanistic understanding.

Elucidation of Reaction Intermediates and Transition State Structures

The elucidation of reaction intermediates and transition states is fundamental to a deep understanding of reaction mechanisms. For this compound, these can be inferred from studies on analogous systems.

In the Gabriel synthesis, the reaction proceeds through a well-defined intermediate, the N-alkylphthalimide, which is formed via an SN2 transition state where the phthalimide anion attacks the alkyl halide. researchgate.netbeilstein-journals.org The subsequent cleavage by hydrazine involves a tetrahedral intermediate formed by the attack of hydrazine on one of the carbonyl carbons. nih.gov

More complex reactions, particularly those involving radical species, have been studied for N-alkoxyphthalimides. Under photoredox catalysis, N-alkoxyphthalimides can undergo single-electron reduction to form a radical anion intermediate. nih.gov This intermediate can then fragment to produce an alkoxy radical, which can participate in further reactions. beilstein-journals.orgnih.gov Mechanistic experiments have suggested that some photoinduced fragmentations of N-alkoxyphthalimides proceed through a concerted intramolecular process. nih.gov

Computational chemistry has become a powerful tool for elucidating the structures of intermediates and transition states that are often difficult to observe experimentally. hakkari.edu.tr For N-hydroxyphthalimide-catalyzed oxidations, density functional theory (DFT) calculations have been used to model the geometries of proposed radical intermediates and transition state structures. acs.orgacs.org These calculations can provide the relative energies of different mechanistic pathways, helping to distinguish between them. For example, in the oxidative cleavage of alkenes catalyzed by N-hydroxyphthalimide, computational studies have shown that a mechanism involving alkoxyl radicals has a significantly lower energy barrier than a pathway involving a dioxetane intermediate. acs.org Similar computational approaches could be applied to the reactions of this compound to predict the structures and energies of its intermediates and transition states.

The following table summarizes key intermediates and transition states that are expected in the reactions of this compound.

| Reaction Type | Key Intermediate(s) | Key Transition State(s) |

| Nucleophilic Substitution (SN2) | - | Trigonal bipyramidal transition state |

| Gabriel Synthesis (Hydrazinolysis) | N-alkylphthalimide, Tetrahedral intermediate | SN2 transition state, Transition state for nucleophilic attack on carbonyl |

| Photoredox Catalyzed Fragmentation | Radical anion, Alkoxy radical | Transition state for N-O bond cleavage |

This table is based on established mechanisms for phthalimides and N-alkoxyphthalimides and serves as a predictive framework.

Applications of N 4 Bromobutoxy Phthalimide in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The utility of N-(4-Bromobutoxy)phthalimide in organic synthesis stems from its identity as a heterobifunctional reagent. The terminal bromine atom serves as an effective leaving group in nucleophilic substitution reactions, allowing the entire butoxy-phthalimide moiety to be attached to various substrates. The phthalimide (B116566) group, in turn, acts as a stable protecting group for an aminooxy functionality, which can be deprotected under specific conditions to reveal a reactive primary aminooxy group.

Introduction of Functionalized Butoxy Chains into Complex Molecular Architectures

This compound and its close analogue, N-(4-bromobutyl)phthalimide, are widely employed to introduce flexible four-carbon linkers into complex molecules. The process typically involves an N-alkylation reaction where a nucleophile, such as a phenol (B47542) or an amine, displaces the bromide ion nih.gov. This reaction covalently attaches the butoxy-phthalimide (or butyl-phthalimide) chain to the target scaffold.

The phthalimide group serves as a precursor to a primary amine via the Gabriel synthesis. Following the initial alkylation, treatment with hydrazine (B178648) hydrate (B1144303) cleaves the imide ring, liberating the terminal primary amine while leaving the rest of the molecule intact nih.govnih.gov. This two-step sequence provides a reliable method for installing a 4-aminobutoxy or 4-aminobutyl chain, a common structural motif in pharmacologically active compounds. This strategy is particularly valuable in fragment-based drug discovery and the assembly of bitopic ligands, where precise spacing between pharmacophores is essential nih.gov.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of novel synthetic routes to these structures is of paramount importance. nih.gov Phthalimide derivatives, including this compound, are valuable precursors in this context. connectjournals.comsioc-journal.cn The primary aminooxy or amine group, unmasked from the phthalimide moiety, is a versatile nucleophilic handle for constructing nitrogen-containing heterocycles. soton.ac.uk

Once the aminooxybutyl chain has been introduced into a molecule, the terminal nucleophile can participate in intramolecular cyclization reactions to form new heterocyclic rings. For instance, the amine can react with electrophilic centers within the same molecule to generate cyclic structures such as piperidines, pyrrolidines, or larger ring systems, depending on the molecular framework. nih.gov Furthermore, N-(acyloxy)phthalimides have emerged as effective precursors for alkyl radicals, which can be used for the direct C-H functionalization of heteroarenes under mild photoredox or electrochemical conditions. connectjournals.com This highlights the broad utility of the phthalimide group in facilitating the synthesis and functionalization of a wide array of heterocyclic scaffolds. nih.gov

Utilization in the Design and Construction of Bioactive Molecules and Scaffolds

The structural features of this compound make it an important reagent in medicinal chemistry for the synthesis of molecules designed to interact with specific biological targets.

Integration into Ligands for Dopamine (B1211576) Receptors and Related Neurotransmitter Systems

The development of ligands with high selectivity for specific dopamine receptor subtypes (e.g., D₂, D₃) is a major goal in neuroscience research and drug development. nih.gov While literature more frequently cites the analogous N-(4-bromobutyl)phthalimide , the synthetic principle demonstrates the utility of this class of reagents. This compound is instrumental in constructing bitopic ligands, which can interact with both the primary (orthosteric) binding site and a secondary (allosteric) binding site on a receptor. nih.govnih.gov

In this approach, N-(4-bromobutyl)phthalimide is used to install a four-carbon linker that connects a known pharmacophore to a secondary pharmacophore. For example, in the synthesis of D₂/D₃ receptor bitopic ligands based on the antagonist eticlopride, N-(4-bromobutyl)phthalimide was used to alkylate a piperidine (B6355638) derivative. Subsequent deprotection of the phthalimide yielded a primary amine, which was then coupled with various indole- or benzofuran-based carboxylic acids to create the final bitopic ligands. nih.gov This strategy has proven effective in generating ligands with significantly improved receptor affinity and selectivity. nih.govnih.gov

Table 1: Synthesis of Dopamine Receptor Ligands Using N-(4-Bromobutyl)phthalimide

| Starting Material | Reaction with N-(4-Bromobutyl)phthalimide | Subsequent Steps | Final Compound Type | Target | Reference |

| (+)-PD128,907 (a chromeno-oxazine) | Alkylation of phenolic oxygen | Hydrazine deprotection, Amide coupling | Bitopic Ligand | D₃ Receptor | nih.gov |

| (S)-3-Chloro-5-ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-6-hydroxy-2-methoxybenzamide | N-alkylation of pyrrolidine | N/A | Bitopic Ligand | D₂/D₃ Receptors | nih.gov |

| tert-Butyl (piperidin-3-ylmethyl)carbamate | N-alkylation of piperidine | Hydrazine deprotection, Amide coupling | Bitopic Ligand Intermediate | D₂/D₃ Receptors | nih.gov |

Contribution to the Synthesis of Enzyme Inhibitors (e.g., S-Adenosylmethionine Decarboxylase)

S-Adenosylmethionine decarboxylase (AdoMetDC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. wikipedia.orggoogle.com The inhibition of AdoMetDC is a validated strategy for the development of therapeutics for cancer and certain parasitic infections. acs.org

This compound serves as a key precursor in the synthesis of potent AdoMetDC inhibitors. Research has shown that it is more effective to first generate an intermediate, ethyl N-(N-4-bromobutoxy)ethanimidate , which is then used to append an aminooxybutyl side chain to a deoxynucleoside scaffold. wikipedia.orgacs.org This side chain is crucial as it can form a Schiff base with the pyruvoyl group in the active site of AdoMetDC, leading to potent inhibition of the enzyme. acs.org The synthesis involves the reaction of the ethanimidate intermediate with a 5'-methylamino-5'-deoxynucleoside, where the halide is displaced to form the final inhibitor. wikipedia.orgacs.org

Table 2: AdoMetDC Inhibitors Synthesized from this compound Precursors

| Precursor | Reactant | Resulting Moiety | Biological Target | Reference |

| Ethyl N-(4-bromobutoxy)ethanimidate | 5'-Methylamino-5'-deoxynucleoside | 5'-[[4-(Aminooxy)butyl]methylamino]-5'-deoxyadenosine derivative | Human S-Adenosylmethionine Decarboxylase (AdoMetDC) | wikipedia.orgacs.org |

Application in the Construction of Supramolecular Host–Guest Systems and Macrocycles

Supramolecular chemistry involves the study of complex chemical systems held together by non-covalent bonds. Macrocyclic hosts like cyclodextrins and pillar[n]arenes are fundamental components in this field, capable of encapsulating guest molecules to form functional host-guest systems. researchgate.net

The bifunctional nature of this compound and its analogues makes them valuable for the synthesis and functionalization of such macrocycles. For example, a bromobutoxy substituent has been incorporated into a pillar acs.orgarene structure. This functionalized macrocycle was then reacted with potassium phthalimide, followed by treatment with hydrazine, to install an amino-functionalized linker onto the pillar acs.orgarene scaffold. This modification allows the macrocycle to be further derivatized or to participate in specific host-guest interactions. Similarly, N-(4-bromobutyl)phthalimide has been reported as a useful reagent for synthesizing modified β-cyclodextrin derivatives. These examples demonstrate the utility of this compound in creating sophisticated, functional supramolecular architectures. researchgate.net

Development of Novel Reagents and Catalysts from this compound Derivatives

The chemical structure of this compound, featuring a reactive bromo-functional group and a protected amino-oxy moiety, presents a unique scaffold for the synthesis of specialized chemical agents. The phthalimide group can serve as a sterically bulky and electronically distinct component, while the butoxy linker provides flexibility. The terminal bromide is a key functional handle for introducing the molecule into various structures or for further chemical modification.

While extensive research showcases this compound as a precursor for creating linkers in targeted drug delivery systems and biologically active compounds, its application in the direct development of catalysts and reagents is less commonly documented. However, the principles of catalyst and reagent design suggest several potential pathways for its derivatives.

One conceptual application involves the transformation of the bromo-group into a catalytically active moiety. For instance, substitution of the bromide with a phosphine (B1218219) or a nitrogen-based ligand could yield novel ligands for transition-metal catalysis. The phthalimide group in such a ligand could influence the steric and electronic environment of the metal center, potentially leading to unique reactivity or selectivity.

Another area of potential development lies in the creation of phase-transfer catalysts. By quaternizing a tertiary amine with the bromoalkyl group of a this compound derivative, a new phase-transfer catalyst could be synthesized. The lipophilic phthalimide group might enhance the catalyst's solubility in organic phases, thereby improving its efficiency in biphasic reaction systems.

Furthermore, derivatives of this compound could be explored as organocatalysts. The inherent functionalities within the molecule, once appropriately modified, could engage in various modes of catalytic activation. For example, modification of the phthalimide ring or introduction of other functional groups could lead to the development of new hydrogen-bond donors or Lewis basic catalysts.

Detailed research into these specific applications is an emerging field. The table below outlines hypothetical derivatives and their potential catalytic applications, based on established principles of catalyst design.

| Derivative Structure | Potential Application | Rationale |

| Phthalimidobutoxy-phosphine | Ligand for transition-metal catalysis | The phosphine moiety can coordinate to a metal center, while the phthalimide group can influence the catalyst's steric and electronic properties. |

| Phthalimidobutoxy-ammonium salt | Phase-transfer catalyst | The quaternary ammonium (B1175870) group facilitates the transfer of anions between aqueous and organic phases, with the lipophilic phthalimide potentially enhancing performance. |

| Functionalized Phthalimidobutoxy derivative | Organocatalyst | Introduction of acidic or basic sites could enable the derivative to act as a Brønsted acid/base or Lewis acid/base catalyst. |

This table presents potential research directions for the development of catalysts from this compound derivatives based on established chemical principles.

While direct and extensive research on the development of novel reagents and catalysts from this compound derivatives is not widely reported in the current scientific literature, its structural features suggest a fertile ground for future investigations in this area of advanced organic synthesis.

Computational and Theoretical Studies on N 4 Bromobutoxy Phthalimide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost in predicting the electronic structure of molecules. pku.edu.cn This method is used to determine the optimized molecular geometry, which corresponds to the minimum energy structure on the potential energy surface. mdpi.com For N-substituted phthalimides, calculations are often performed using hybrid functionals like B3LYP or meta-GGA functionals such as M06, combined with a robust basis set like 6-311G(d,p) to ensure reliable predictions. mdpi.comresearchgate.net

The process involves an iterative optimization of the molecule's geometry until a stationary point is found, confirmed by the absence of imaginary vibrational frequencies. mdpi.com The results yield precise predictions of bond lengths, bond angles, and dihedral angles. Such calculations provide the foundational data for all further computational analyses, including reactivity and docking studies. mdpi.com

Table 1: Illustrative Predicted Geometric Parameters for N-(4-Bromobutoxy)phthalimide using DFT (Note: This data is illustrative and represents typical values expected from a DFT calculation.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.96 Å |

| Bond Length | N-C(O) | 1.41 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Angle | O-C4-C3 | 109.5° |

| Bond Angle | C(O)-N-C(O) | 111.0° |

| Dihedral Angle | N-O-C4-C3 | -178.5° |

The flexible butoxy chain of this compound allows it to adopt multiple three-dimensional conformations. Conformational analysis is the process of identifying these different spatial arrangements (conformers) and determining their relative stabilities. This is achieved by mapping the potential energy surface (PES) through the systematic rotation of key dihedral angles.

For the butoxy linker, the relevant dihedral angles (e.g., N-O-Cα-Cβ, O-Cα-Cβ-Cγ) would be rotated incrementally, and the energy at each point would be calculated, typically using a quantum mechanical method. conicet.gov.ar This process identifies low-energy regions and the most stable conformers (global and local minima). Studies on similar flexible N-substituted molecules have successfully used methods like B3PW91 and MP2 with basis sets such as aug-cc-pVDZ to identify the lowest energy conformers and calculate the energy difference between them. conicet.gov.ar Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its environment, including biological receptors.

Table 2: Illustrative Relative Energies of this compound Conformers (Note: This data is hypothetical, illustrating the typical output of a conformational analysis.)

| Conformer | Key Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | anti, anti | 0.00 | 75.3% |

| 2 | anti, gauche | 1.35 | 15.1% |

| 3 | gauche, anti | 1.80 | 9.6% |

Quantum chemistry can accurately predict spectroscopic data, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. mdpi.com These calculated values can be linearly correlated with experimental chemical shifts to provide high accuracy. researchgate.net For N-substituted phthalimides, theoretical ¹H and ¹³C NMR spectra are often computed in a simulated solvent environment to mimic experimental conditions, and the results are compared with measured spectra for structural confirmation. mdpi.commdpi.com

Vibrational Frequencies: Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements. conicet.gov.ar The resulting harmonic frequencies are systematically higher than experimental values and are often corrected using empirical scaling factors to improve agreement with experimental FT-IR and Raman spectra. conicet.gov.ar This analysis allows for the confident assignment of complex vibrational bands, such as the characteristic symmetric and asymmetric C=O stretching modes of the imide ring. sonar.ch

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table presents hypothetical data to demonstrate the correlation between calculated and experimental values.)

| NMR Chemical Shifts (ppm) | Vibrational Frequencies (cm⁻¹) | ||||

|---|---|---|---|---|---|

| Proton/Carbon | Predicted (GIAO) | Experimental | Vibrational Mode | Predicted (Scaled) | Experimental |

| N-CH₂ | 3.75 | 3.72 | C=O sym. stretch | 1775 | 1778 |

| CH₂-Br | 3.48 | 3.44 | C=O asym. stretch | 1710 | 1715 |

| Phth-C=O | 168.1 | 167.9 | C-N-C stretch | 1355 | 1351 |

Conformational Analysis and Potential Energy Surface Mapping

Molecular Modeling and Simulation Approaches

While quantum mechanics describes the molecule in isolation, molecular modeling and simulation techniques are used to understand its behavior in more complex chemical and biological environments.

Theoretical chemistry can be used to map the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and transition states. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Identifying the geometry and energy of the transition state is key to understanding reaction kinetics and mechanisms. While no specific studies on the reaction pathways of this compound were found, such an analysis would typically be employed to investigate its synthesis (e.g., the Gabriel synthesis) or potential degradation pathways.

This compound is often used as a synthetic intermediate to create more complex molecules with potential pharmacological activity. nih.govrsc.org The derivatives, which often feature the phthalimide (B116566) head group connected via the butoxy linker to a pharmacophore, are frequently evaluated using in silico molecular docking. units.itscielo.org.mx

Molecular docking is a computational technique that predicts the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. scielo.org.mxunirioja.es The process involves:

Obtaining the 3D structures of the ligand (from DFT calculations) and the receptor (from sources like the Protein Data Bank).

Defining a binding site or "pocket" on the receptor.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the binding site.

Scoring the resulting poses based on binding energy or affinity, which estimates the strength of the interaction. mdpi.com

Studies on related phthalimide derivatives have used this approach to investigate their potential as inhibitors for targets like the serotonin (B10506) transporter (SERT), the σ1 receptor, and the TGF-β pathway. mdpi.comnih.govunits.it The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. biomedgrid.com This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective therapeutic agents. mdpi.combiomedgrid.com

Table 4: Illustrative Molecular Docking Results for a Derivative of this compound (Note: This table is a hypothetical representation of a docking study output.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| TGF-β (ALK5) | -11.4 | Lys230 | Hydrogen Bond (with C=O) |

| His283 | Hydrogen Bond (with C=O) | ||

| Val219, Leu340 | Hydrophobic Interaction (with phthalimide ring) |

Computational Elucidation of Reaction Pathways and Transition States

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For this compound, computational SAR studies would investigate how variations in its chemical structure affect its biological activity. These studies often involve the use of Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. nih.govfrontiersin.org

Key Structural Components for SAR Analysis:

The structure of this compound can be deconstructed into three key components for SAR analysis:

The Phthalimide Ring: This planar, aromatic dicarboximide is a known pharmacophore found in many biologically active compounds. tandfonline.comnih.gov Its electron-rich nature allows for potential π-π stacking interactions with biological targets. acs.org

The Butoxy Linker: This flexible four-carbon alkyl chain connected to the phthalimide nitrogen via an ether linkage provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket.

The Terminal Bromine Atom: As a halogen, bromine can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding affinity. Its size and lipophilicity also play a significant role.

In Silico Approaches to SAR:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For a series of N-(alkoxy)phthalimide analogs, descriptors such as lipophilicity (LogP), molar refractivity, and electronic properties would be calculated to correlate with a specific biological endpoint.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.govresearchgate.net For this compound, docking studies could elucidate potential binding modes within a target's active site, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. tandfonline.comacs.org

Hypothetical SAR Insights for this compound based on Analog Studies:

Based on computational studies of other phthalimide derivatives, several hypotheses regarding the SAR of this compound can be formulated. tandfonline.comresearchgate.netnih.gov

Influence of the Alkoxy Linker Length: The length of the alkyl chain is often critical for activity. A four-carbon (butoxy) linker provides a specific distance and flexibility between the phthalimide core and the terminal halogen. Shorter or longer chains would alter this spacing, potentially leading to a decrease in binding affinity.

Role of the Terminal Halogen: The bromine atom is a key feature. SAR studies on similar compounds often show that the nature of the halogen (e.g., fluorine, chlorine, bromine, iodine) can significantly impact activity. Bromine's specific size, electronegativity, and ability to form halogen bonds would be compared to other halogens to determine the optimal substituent at this position. Studies on xanthone (B1684191) derivatives have suggested that attaching a 4-bromobutoxy moiety can enhance α-glucosidase inhibition. researchgate.net

The Phthalimide Moiety as a Pharmacophore: The phthalimide ring system is often considered an essential pharmacophoric fragment in many bioactive molecules. tandfonline.comnih.gov Any substitution on the aromatic part of the phthalimide ring would likely modulate electronic properties and steric hindrance, thereby affecting biological activity.

Interactive Data Table: Hypothetical QSAR Descriptors for this compound and Analogs

To illustrate a hypothetical QSAR study, the following interactive table presents plausible data for a series of analogs where the terminal halogen and linker length are varied. The "Predicted Activity" is a hypothetical value to demonstrate the potential outcome of such a study.

| Compound | Linker | Terminal Group | LogP (Predicted) | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| N-(3-Chloropropoxy)phthalimide | Propoxy | Chlorine | 2.5 | 49.8 | 15.2 |

| This compound | Butoxy | Bromine | 3.1 | 49.8 | 5.8 |

| N-(4-Chlorobutoxy)phthalimide | Butoxy | Chlorine | 2.9 | 49.8 | 8.1 |

| N-(5-Bromopentoxy)phthalimide | Pentoxy | Bromine | 3.6 | 49.8 | 12.5 |

Note: The values in this table are for illustrative purposes and are based on general principles of medicinal chemistry and not on specific experimental data for these exact compounds.

This hypothetical data suggests an optimal combination of linker length and halogen type for the predicted activity. Computational studies would aim to build a model from such data to guide the synthesis of more potent and selective analogs. nih.govnih.gov

Advanced Spectroscopic and Analytical Techniques for Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) experiments like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments establish through-bond and through-space correlations, confirming the molecular constitution.

The ¹H NMR spectrum of N-(4-Bromobutoxy)phthalimide is predicted to exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the 4-bromobutoxy chain. The phthalimide moiety presents a symmetrical aromatic system, which typically results in a complex multiplet or two distinct multiplets in the downfield region (δ 7.5-8.0 ppm). The protons of the 4-bromobutoxy chain are expected to appear as four separate signals, each integrating to two protons. The methylene (B1212753) group attached to the N-O bond (H-1') is the most deshielded of the aliphatic protons due to the electronegativity of the adjacent oxygen and nitrogen atoms, expected to resonate at approximately 4.2-4.4 ppm as a triplet. The methylene group attached to the bromine atom (H-4') would appear as a triplet around 3.5 ppm. The two internal methylene groups (H-2' and H-3') would resonate as multiplets in the upfield region (δ 1.8-2.2 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 - 7.95 | m | 2H | Aromatic (H-4, H-7) |

| ~ 7.70 - 7.80 | m | 2H | Aromatic (H-5, H-6) |

| ~ 4.30 | t | 2H | N-O-CH ₂- (H-1') |

| ~ 3.50 | t | 2H | -CH ₂-Br (H-4') |

| ~ 2.10 | m | 2H | -O-CH₂-CH ₂- (H-2') |

| ~ 1.95 | m | 2H | -CH ₂-CH₂-Br (H-3') |

| m = multiplet, t = triplet |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, a total of eight signals are expected: four for the butoxy chain and four for the phthalimide group (two for the aromatic carbons due to symmetry, one for the quaternary aromatic carbons, and one for the carbonyl carbons). The carbonyl carbons of the phthalimide group are the most deshielded, appearing significantly downfield around 165-170 ppm. The aromatic carbons resonate in the typical range of 120-135 ppm. For the aliphatic chain, the carbon bonded to the N-O group (C-1') is expected at approximately 72-78 ppm. researchgate.net The carbon bearing the bromine atom (C-4') would appear around 33 ppm, while the internal methylene carbons (C-2' and C-3') would resonate at approximately 24-28 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.0 | C=O (C-1, C-3) |

| ~ 134.5 | Ar-CH (C-5, C-6) |

| ~ 132.0 | Ar-C (C-3a, C-7a) |

| ~ 123.5 | Ar-CH (C-4, C-7) |

| ~ 75.0 | N-O-C H₂- (C-1') |

| ~ 33.5 | -C H₂-Br (C-4') |

| ~ 27.5 | -C H₂-CH₂-Br (C-3') |

| ~ 24.0 | -O-CH₂-C H₂- (C-2') |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a clear correlation pathway along the aliphatic chain: H-1' would show a cross-peak with H-2', which in turn would correlate with H-3', and H-3' would correlate with H-4'. This confirms the linear connectivity of the butoxy fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). nanalysis.com An HSQC spectrum would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For instance, the proton signal at ~4.30 ppm would show a cross-peak to the carbon signal at ~75.0 ppm, confirming the assignment of the N-O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a crucial experiment for connecting different parts of a molecule by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). Key HMBC correlations for this compound would include:

A correlation from the N-O-CH₂ protons (H-1') to the phthalimide carbonyl carbons (C-1, C-3), which would firmly establish the connection of the butoxy chain to the phthalimide nitrogen via the oxygen atom.

Correlations from the aromatic protons (H-4, H-7) to the carbonyl carbons (C-1, C-3).

Correlations across the aliphatic chain, such as from H-1' to C-2' and C-3', further confirming the chain's structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS measures the m/z of an ion with very high accuracy, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₂BrNO₃. A key feature in the mass spectrum of this compound is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. HRMS analysis would confirm the calculated exact mass, providing definitive proof of the compound's elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M(⁷⁹Br)]⁺ | [C₁₂H₁₂⁷⁹BrNO₃]⁺ | 297.0000 |

| [M(⁸¹Br)]⁺ | [C₁₂H₁₂⁸¹BrNO₃]⁺ | 298.9980 |

| [M(⁷⁹Br)+H]⁺ | [C₁₂H₁₃⁷⁹BrNO₃]⁺ | 298.0079 |

| [M(⁸¹Br)+H]⁺ | [C₁₂H₁₃⁸¹BrNO₃]⁺ | 300.0058 |

| [M(⁷⁹Br)+Na]⁺ | [C₁₂H₁₂⁷⁹BrNNaO₃]⁺ | 319.9898 |

| [M(⁸¹Br)+Na]⁺ | [C₁₂H₁₂⁸¹BrNNaO₃]⁺ | 321.9877 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. wikipedia.org The fragmentation of this compound is expected to proceed through several characteristic pathways. libretexts.orgmsu.edu A primary cleavage would likely occur at the weak N-O bond, leading to the formation of a stable phthalimide radical (m/z 146) or a related ion. Another major fragmentation pathway would involve the bromobutoxy chain, including the loss of a bromine radical (Br•) or cleavage resulting in a C₄H₈Br⁺ cation (m/z 135/137).

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Loss/Fragment Identity | Proposed Fragment Structure |

| 218 / 220 | Loss of Br | [C₁₂H₁₂NO₃]⁺ |

| 147 | Cleavage of O-C bond | [C₈H₅NO₂]⁺ (Phthalimide-N⁺) |

| 146 | Cleavage of N-O bond | [C₈H₄NO₂]• (Phthalimide radical) |

| 135 / 137 | Cleavage of O-C bond | [C₄H₈Br]⁺ |

| 132 | Fragment from Phthalimide | [C₈H₄O₂]⁺ |

| 104 | Fragment from Phthalimide | [C₇H₄O]⁺ |

| 76 | Fragment from Phthalimide | [C₆H₄]⁺ |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural components: the phthalimide ring system, the aliphatic butyl chain, the ether linkage, and the terminal bromo group.

The analysis of the spectrum reveals several key vibrational frequencies:

Phthalimide Group: Cyclic imides like phthalimide are distinguished by a pair of strong carbonyl (C=O) stretching bands. spectroscopyonline.com For this compound, these typically appear at high wavenumbers, confirming the dicarbonyl structure of the imide. The aromatic C-C stretching vibrations within the phthalimide's benzene (B151609) ring are also observable in the 1600-1400 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz

Aliphatic Chain: The presence of the butoxy chain is confirmed by C-H stretching vibrations for the CH₂ groups, which appear just below 3000 cm⁻¹. vscht.cz

Ether Linkage: A characteristic C-O-C stretching band, indicative of the ether functional group, is typically found in the fingerprint region of the spectrum.

Bromoalkane Group: The C-Br stretching vibration is characteristically observed in the lower frequency region of the spectrum, generally between 690-515 cm⁻¹, providing evidence for the terminal bromine atom. libretexts.org

The theoretical and observed vibrational frequencies are compiled in the table below, offering a detailed view of the compound's functional group composition. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phthalimide Ring | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Butoxy Chain (-CH₂-) | 2960-2850 | Medium |

| C=O Stretch (Asymmetric) | Imide Carbonyl | ~1770 | Strong |

| C=O Stretch (Symmetric) | Imide Carbonyl | ~1715 | Strong |

| C-C Stretch (In-ring) | Aromatic Ring | 1600-1400 | Medium-Variable |

| C-N Stretch | Imide | ~1380 | Strong |

| C-O-C Stretch | Ether | ~1100 | Strong |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

For molecules with chiral centers, X-ray crystallography can establish the absolute and relative stereochemistry, which is fundamental in fields like pharmaceutical chemistry where enantiomers can have vastly different biological activities. nih.gov The arrangement of atoms in an ordered, periodic structure is necessary for the diffraction of X-ray beams. libretexts.org

As of the current literature survey, a specific, publicly available crystal structure determination for this compound has not been reported in the Crystallography Open Database. ugr.es However, the principles of the technique remain applicable. Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide unequivocal proof of its covalent structure and detailed conformational data regarding the phthalimide ring and the flexible bromobutoxy side chain.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, both HPLC and GC are valuable for purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic intermediates like this compound. sielc.comnih.gov It is particularly useful for separating non-volatile or thermally unstable compounds. Reverse-phase HPLC (RP-HPLC) is a commonly employed method for this analyte. sielc.com

In a typical RP-HPLC setup for this compound, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comgoogle.com The separation is based on the differential partitioning of the analyte between the two phases. The purity of this compound is often assessed by its retention time and the absence of significant impurity peaks in the chromatogram. nih.gov The method can be scaled for preparative separation to isolate impurities. sielc.com

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Newcrom R1 or Agilent Eclipse Plus C18 (100 x 2.1mm, 1.8 µm) | sielc.comgoogle.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier | sielc.com |

| Acid Modifier | Phosphoric Acid or 0.1% Formic Acid (for MS compatibility) | sielc.comgoogle.com |

| Elution Mode | Gradient or Isocratic | nih.govgoogle.com |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | nih.govgoogle.com |

| Purity Assessment | Typically specified as ≥95.0% or higher by area percentage | thermofisher.com |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org It is frequently used to determine the purity of volatile organic compounds. For this compound, GC analysis confirms its identity and quantifies its purity, often specified at ≥95.0% or higher by commercial suppliers. thermofisher.com

The analysis involves injecting a vaporized sample into a heated column, which is carried along by an inert carrier gas (the mobile phase). libretexts.org The separation occurs as the compound interacts with the stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for detection. researchgate.net While this compound itself can be analyzed, GC is also widely used for related phthalimide derivatives, sometimes requiring derivatization for more volatile or less polar analytes. researchgate.netsigmaaldrich.com

Interactive Data Table: General GC Parameters for Phthalimide Derivative Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Capillary column (e.g., DB-1, 100% polydimethylsiloxane) | researchgate.net |

| Carrier Gas | Nitrogen or Helium | researchgate.netmdpi.com |

| Injection Temperature | ~250 °C | researchgate.net |

| Oven Program | Temperature programming is often used to separate compounds with a range of boiling points. | libretexts.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netnih.gov |

| Purity Specification | ≥95.0% | thermofisher.com |

Future Research Directions and Emerging Paradigms in N 4 Bromobutoxy Phthalimide Research

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of N-substituted phthalimides, including N-(4-Bromobutoxy)phthalimide, often involves solvents and conditions that are not environmentally benign. researchgate.net Future research is increasingly directed towards developing "green" and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents.

Key areas of development include:

Water as a Reaction Medium: Utilizing water as a solvent is a cornerstone of green chemistry. Research into nano-Cu2O-catalyzed cascade multicomponent reactions in water has shown promise for synthesizing various N-substituted phthalimides, a strategy that could be adapted for this compound. researchgate.netrsc.org This approach is environmentally benign, uses a cheap catalyst, and is operationally simple. researchgate.net

Solventless Conditions: Thermal reactions conducted without a solvent represent a significant step towards greener synthesis. An imidazole-catalyzed, solvent-free thermal reaction between phthalic acid and N,N'-disubstituted ureas has been shown to produce N-substituted phthalimides in good yields. researchgate.net

Atom-Economical Reactions: Cascade reactions that form multiple chemical bonds in a single step with minimal waste are highly desirable. A rhodium(III)-catalyzed cascade cyclization of benzoic acids and isocyanates to form N-substituted phthalimides is a prime example of an atom-economical process where water is the only theoretical waste product. researchgate.netresearchgate.net

Alternative Energy Sources: The use of microwave or ultrasound irradiation can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating. dokumen.pub

| Green Synthesis Strategy | Key Features | Potential for this compound | Citations |

| Nano-Cu2O Catalysis in Water | Environmentally benign solvent, inexpensive catalyst, one-pot multistep transformation. | Adaptable for the reaction of phthalic acid derivatives with 4-bromobutoxyamine precursors. | researchgate.netrsc.org |

| Solventless Thermal Reaction | Eliminates solvent waste, simplified workup. | Feasible for reacting phthalic acid with a suitable amine precursor under thermal conditions with a catalyst like imidazole. | researchgate.net |

| High-Temp/High-Pressure H2O/EtOH | Rapid and clean synthesis. | Applicable for the direct reaction between phthalimide (B116566) and 1,4-dibromobutane (B41627) or a related precursor. | researchgate.net |

| Rhodium-Catalyzed Cascade Cyclization | High atom economy, generates water as the only byproduct. | Could be explored using a functionalized benzoic acid and an isocyanate containing the bromobutoxy moiety. | researchgate.netresearchgate.net |

Exploration of Photoredox and Electrocatalytic Methodologies

Visible-light photoredox catalysis and electrocatalysis are powerful, modern synthetic tools that enable novel transformations under mild conditions. nih.govcas.cn These methods offer new pathways for synthesizing and functionalizing molecules like this compound.

Electrocatalytic C-N Bond Formation: Electrochemical methods can replace traditional chemical oxidants, making processes greener. researchgate.net Direct electrochemical C-H/N-H cross-coupling has been demonstrated for creating N-substituted phthalimides. colab.ws A key area for future work involves the electrochemically-generated Phthalimide N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI). nih.govchemrxiv.org This potent hydrogen atom transfer (HAT) agent can facilitate a range of oxidative transformations, and its application could be expanded to create novel derivatives from this compound precursors. nih.govchemrxiv.orgacs.org

Photoredox-Catalyzed Reactions: Photoredox catalysis enables single-electron-transfer (SET) processes that can generate radical intermediates under mild conditions. cas.cnnih.gov N-(Acyloxy)phthalimides have been used as radical precursors in dual decarboxylative coupling reactions, a strategy that could be adapted to use the this compound scaffold to introduce new functionalities. rsc.org Furthermore, photoredox catalysis can facilitate the generation of carbocations from radical intermediates, opening up new avenues for nucleophilic addition reactions. cas.cn

Integration into Advanced Materials Science and Polymer Chemistry

The rigid phthalimide structure and the reactive bromoalkyl chain of this compound make it an attractive building block for advanced materials and polymers. Its characterization as a heterobifunctional linker underscores its potential in this field. sigmaaldrich.comsigmaaldrich.com

Future research directions include:

Polymers of Intrinsic Microporosity (PIMs): Phthalimide-containing monomers have been successfully used to create PIMs. rsc.org These materials have contorted, rigid structures that prevent efficient packing, creating interconnected micropores. This makes them highly promising for applications in gas separation membranes. This compound could be modified and polymerized to create novel PIMs with tailored porosity and separation properties. rsc.org

Functional Polymers: The phthalimide group is known to increase the glass transition temperature (Tg) and thermal stability of polymers. asianpubs.org this compound can be used as a monomer or a grafting agent to introduce these properties into various polymer backbones. The bromo- functionality allows for subsequent post-polymerization modification, enabling the creation of functional surfaces or materials with specific binding capabilities.

Supramolecular Chemistry: The compound can be used to synthesize more complex structures like calixarene (B151959) and thiacalixarene-based ligands. sigmaaldrich.comsigmaaldrich.com These macrocycles are important in host-guest chemistry, sensing, and catalysis, and incorporating the phthalimide-butoxy unit could lead to new receptors with unique recognition properties.

Expanding Applications in Chemical Biology and Medicinal Chemistry Beyond Current Scope

While this compound is currently used as a linker in specific medicinal chemistry applications, such as in the synthesis of D3 receptor agonists, its potential is far broader. google.comnih.gov The phthalimide core is a privileged pharmacophore found in numerous bioactive compounds. nih.govucl.ac.uknih.gov

Future research should focus on:

Leveraging the Phthalimide Pharmacophore: The phthalimide scaffold is known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects. researchgate.netnih.govucl.ac.uk Instead of using this compound merely as a linker, its derivatives could be synthesized and screened as primary therapeutic agents for these conditions. The bromobutoxy chain offers a convenient handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR).

Development of PROTACs: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Given that derivatives of phthalimide (like thalidomide (B1683933) and pomalidomide) are well-known E3 ligase ligands, this compound is an ideal starting point for designing the linker component of novel PROTACs. researchgate.net

Bio-conjugation and Chemical Probes: The reactive bromo- group makes the molecule suitable for conjugation to biomolecules, such as proteins or nucleic acids. This could be used to develop chemical probes to study biological processes or as a component in targeted drug delivery systems.

Q & A

Q. What are the primary synthetic applications of N-(4-Bromobutyl)phthalimide in organic chemistry?

N-(4-Bromobutyl)phthalimide is a versatile alkylating agent used to synthesize imidazo[4,5-b]pyridine derivatives (precursors for ketolide antibiotics) and calix[4]arene/thiacalix[4]arene-based oxamate ligands, which are critical in supramolecular chemistry and catalysis. Its bromobutyl chain facilitates nucleophilic substitutions, enabling the introduction of phthalimide-protected amines into target molecules .

Q. What are the recommended storage conditions to maintain the stability of N-(4-Bromobutyl)phthalimide?

The compound should be stored in a dry, dark environment at 0–4°C for short-term use (days to weeks) or at –20°C for long-term storage (months to years). Properly sealed containers are essential to prevent moisture absorption and decomposition. Stability exceeds two years under these conditions .

Q. How should researchers handle and dispose of N-(4-Bromobutyl)phthalimide safely in the laboratory?

Use personal protective equipment (gloves, goggles, N95 masks) to avoid skin/eye contact and inhalation. Dispose of waste via certified hazardous waste handlers, adhering to local regulations (e.g., US EPA 40 CFR Part 261). The compound is classified as WGK 3 (environmentally hazardous), requiring stringent containment to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized when using N-(4-Bromobutyl)phthalimide in nucleophilic substitution reactions?

Key parameters include:

- Base selection : Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF enhances reactivity by deprotonating nucleophiles (e.g., amines) .

- Temperature : Reactions at 100°C for 24 hours achieve yields >85% for imidazo[4,5-b]pyridine synthesis .

- Solvent polarity : High-polarity solvents stabilize transition states in SN2 mechanisms, improving reaction efficiency .

Q. What analytical techniques are critical for confirming the structure and purity of N-(4-Bromobutyl)phthalimide derivatives post-synthesis?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and phthalimide ring integrity. For example, the methylene protons adjacent to bromine appear as a triplet at δ ~3.5 ppm .

- HPLC/GC : Purity assessment (≥97.5%) via retention time comparison against standards .

- Elemental analysis : Validates empirical formula (e.g., C: 51.09%, Br: 28.32%) .

Q. What methodologies are employed to evaluate the biological activity of phthalimide derivatives synthesized from N-(4-Bromobutoxy)phthalimide?

- Enzyme inhibition assays : Measure IC₅₀ values against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method. Derivatives with electron-withdrawing substituents (e.g., Br) often show enhanced activity .

- Antioxidant testing : DPPH radical scavenging assays compare activity to standards like ascorbic acid. Substituent effects (e.g., methyl vs. chloro groups) are quantified via IC₅₀ differences .

**How does the bromine substituent in N-(4-Bromobutyl)phthalimide influence its reactivity in photoredox catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro